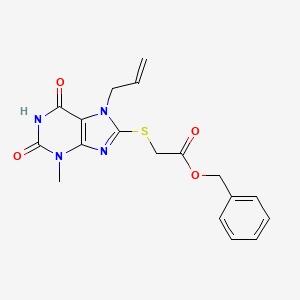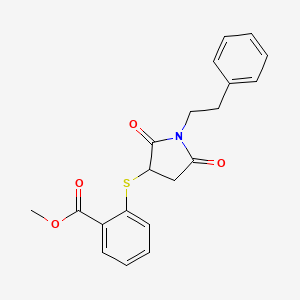
Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone family. It has gained popularity in recent years due to its potent stimulant and euphoric effects. BMDP is chemically related to other cathinones such as methcathinone and mephedrone, which are known to have similar effects on the central nervous system. BMDP has been the subject of several scientific studies, which have explored its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate is believed to exert its effects on the central nervous system by acting as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which results in the stimulant and euphoric effects associated with this compound use.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate and blood pressure in animal models. It also increases the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased alertness. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, this compound is a novel psychoactive substance and its long-term effects on human health are not well-understood. Additionally, the use of this compound in laboratory experiments may be restricted due to its classification as a controlled substance in some jurisdictions.
Direcciones Futuras
There are several potential future directions for research on Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate. One area of interest is the development of new psychoactive substances based on the chemical structure of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of depression and anxiety. Additionally, further research is needed to fully understand the long-term effects of this compound on human health.
Métodos De Síntesis
Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate can be synthesized through a multi-step process that involves the reaction of 3-methyl-2,6-dioxo-7-prop-2-enylpurine with benzyl chloride and thioacetic acid. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate has been used in several scientific studies to explore its potential as a psychoactive substance. One study investigated the effects of this compound on locomotor activity in rats and found that it significantly increased activity levels at low doses. Another study explored the potential of this compound as a treatment for depression and anxiety and found that it had anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
benzyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-9-22-14-15(21(2)17(25)20-16(14)24)19-18(22)27-11-13(23)26-10-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBXJFQXZHNSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2622906.png)

![1-{4-[3-(1-Acetyl-piperidin-4-YL)-propyl]-piperidin-1-YL}-ethanone](/img/structure/B2622908.png)
![2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B2622909.png)


![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2622914.png)
![2-methoxy-5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzamide](/img/structure/B2622917.png)

![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)
![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
